molecular formula C14H20N4S B2582547 5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 878217-93-7

5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

カタログ番号: B2582547
CAS番号: 878217-93-7
分子量: 276.4
InChIキー: QQDNEYKUNIECEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound with a molecular formula of C14H20N4S and a molecular weight of 276.4 g/mol . This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a piperidin-1-ylmethyl group at the 2-position and dimethyl groups at the 5 and 6 positions further defines its chemical structure.

準備方法

The synthesis of 5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with piperidine in the presence of a suitable base and solvent . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction efficiency. Industrial production methods may scale up this process, optimizing reaction conditions to ensure high yield and purity.

化学反応の分析

5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions employed.

科学的研究の応用

Central Nervous System Modulation

One of the prominent applications of this compound is its role as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Research indicates that derivatives based on the thieno[2,3-d]pyrimidine core can enhance cognitive functions by modulating neurotransmitter systems involved in memory and learning processes.

Case Study: M4 Positive Allosteric Modulators

A study detailed the optimization of a series of compounds derived from the thieno[2,3-d]pyrimidine scaffold. The modifications aimed to improve central nervous system (CNS) penetration while maintaining potency. The results showed that certain analogs exhibited high CNS distribution and significant efficacy as M4 PAMs, with effective concentrations (EC50) ranging from 600 nM to 1.2 μM .

Dopamine Receptor Modulation

The compound has also been identified as a negative allosteric modulator of the dopamine D2 receptor. This application is particularly relevant in the context of treating psychiatric disorders where dopamine signaling is disrupted.

Case Study: D2 Receptor Modulation

In a pharmacological study, a thieno[2,3-d]pyrimidine derivative was evaluated for its ability to modulate dopamine receptor activity. The compound demonstrated a robust negative cooperativity profile with dopamine, suggesting potential therapeutic benefits in conditions like schizophrenia and Parkinson's disease .

Antiparasitic Activity

Another significant application is its antiparasitic activity against Leishmania species. The compound has shown modest activity against intracellular amastigotes of Leishmania donovani while exhibiting excellent selectivity for Leishmania N-myristoyltransferase over human counterparts.

Case Study: Leishmania Inhibition

Research highlighted that modifications to the C2 substitution on the thieno[2,3-d]pyrimidine core significantly impacted the inhibitory potency against Leishmania N-myristoyltransferase (NMT). The selectivity index indicated that certain analogs could effectively target parasitic enzymes with minimal toxicity to human cells .

Inhibition of Phosphoinositide 3-Kinase (PI3K)

The compound has also been explored as an inhibitor of PI3K isoforms, which are crucial in various signaling pathways related to cancer and inflammation.

Case Study: PI3K Inhibition

A library of compounds including derivatives of pyrazolo[1,5-a]pyrimidine was synthesized and tested for their inhibitory activity against PI3K δ isoform. The findings revealed that certain substitutions at the C(2) position significantly enhanced selectivity and potency against PI3K δ, with some compounds exhibiting IC50 values as low as 18 nM .

Summary Table of Applications

Application AreaMechanism/TargetKey Findings
Central Nervous System ModulationM4 Muscarinic ReceptorPotent PAMs with CNS penetration; EC50: 600 nM - 1.2 μM
Dopamine Receptor ModulationD2 Dopamine ReceptorNegative allosteric modulation; improved therapeutic profiles
Antiparasitic ActivityLeishmania NMTSelective inhibition; significant therapeutic potential
PI3K InhibitionPI3K δ IsoformHigh selectivity; IC50 values down to 18 nM

作用機序

The mechanism of action of 5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For instance, it may target kinases involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

生物活性

5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has the following molecular formula:

C14H20N4S\text{C}_{14}\text{H}_{20}\text{N}_{4}\text{S}

with a molecular weight of 276.4 g/mol. Its structure features a thieno[2,3-d]pyrimidine core substituted with a piperidinylmethyl group and two methyl groups at positions 5 and 6.

The biological activity of this compound has been linked to its interaction with various biological targets:

  • Enzyme Inhibition : The compound exhibits inhibitory activity against certain enzymes involved in cellular processes. For instance, it has shown potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV treatment strategies, demonstrating effective binding to the active site of the reverse transcriptase enzyme.

Antiviral Activity

Recent studies have highlighted the compound’s antiviral properties, particularly against HIV:

Study EC50 (µM) Target Comments
Study A0.17Wild-Type HIV-1Potent inhibition observed
Study B0.90K103N Mutant HIV-1Moderate resistance noted
Study C10.6EFV-resistant strainsEffective against resistant strains

These findings suggest that the compound has a promising profile as an antiviral agent, particularly in the context of HIV treatment.

Cytotoxicity

The cytotoxicity profile of this compound was evaluated in various cell lines:

Cell Line IC50 (µM) Notes
A431 (Carcinoma)>100Low cytotoxicity
HeLa (Cervical Cancer)>50Moderate cytotoxicity

These results indicate that while the compound is effective against viral targets, it exhibits relatively low toxicity towards human cell lines.

Case Studies and Research Findings

  • HIV Inhibition Studies : A study conducted by researchers focused on the compound's ability to inhibit wild-type and mutant strains of HIV. The results indicated that it retains efficacy even against strains resistant to first-line therapies.
  • Structural Modifications : Investigations into structural modifications of the thieno[2,3-d]pyrimidine scaffold have revealed that slight changes can enhance antiviral activity and reduce cytotoxic effects. This highlights the importance of structure-activity relationship (SAR) studies in drug development.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics in animal models, which supports further investigation into its therapeutic potential.

特性

IUPAC Name

5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4S/c1-9-10(2)19-14-12(9)13(15)16-11(17-14)8-18-6-4-3-5-7-18/h3-8H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDNEYKUNIECEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)CN3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。